molecular formula C17H16O B12908023 Furan, 2-(2,4-dimethyl-1,3-cyclopentadien-1-yl)-5-phenyl- CAS No. 601468-64-8

Furan, 2-(2,4-dimethyl-1,3-cyclopentadien-1-yl)-5-phenyl-

Cat. No.: B12908023
CAS No.: 601468-64-8
M. Wt: 236.31 g/mol
InChI Key: ZFJJRLRXEFEULF-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran is an organic compound that features a unique structure combining a cyclopentadiene ring with a furan ring, both of which are substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran typically involves a multi-step process. One common method starts with the preparation of the cyclopentadiene derivative. This can be achieved through the Diels-Alder reaction between a suitable diene and a dienophile. The resulting cyclopentadiene derivative is then subjected to further functionalization to introduce the methyl groups at the 2 and 4 positions.

The next step involves the formation of the furan ring. This can be accomplished through a cyclization reaction, where the cyclopentadiene derivative is treated with a suitable reagent, such as an acid catalyst, to promote the formation of the furan ring. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the furan ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce double bonds or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes

Scientific Research Applications

2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran has several scientific research applications, including:

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.

    Medicinal Chemistry: The compound’s potential biological activity makes it of interest for drug discovery and development, particularly in the design of new therapeutic agents.

    Catalysis: It can be used as a ligand or catalyst in various chemical reactions, enhancing the efficiency and selectivity of the processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, activation of receptors, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylthiophene: Similar structure but with a thiophene ring instead of a furan ring.

    2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylpyrrole: Similar structure but with a pyrrole ring instead of a furan ring.

    2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylbenzofuran: Similar structure but with a benzofuran ring instead of a furan ring.

Uniqueness

2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran is unique due to the combination of its cyclopentadiene and furan rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

601468-64-8

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

2-(2,4-dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran

InChI

InChI=1S/C17H16O/c1-12-10-13(2)15(11-12)17-9-8-16(18-17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

ZFJJRLRXEFEULF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C1)C2=CC=C(O2)C3=CC=CC=C3)C

Origin of Product

United States

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